Hydrangetin

Coumarin structure-activity relationship Natural product chemistry Pharmacognosy

Procure Hydrangetin (CAS 485-90-5) for unambiguous differentiation from positional isomers like scopoletin in HPLC/LC-MS profiling. Its unique 7‑hydroxy‑8‑methoxy pattern makes it the specific substrate for o‑dihydroxycoumarin 7‑O‑glucosyltransferase (EC 2.4.1.104), yielding hydrangin—non‑interchangeable with umbelliferone or scopoletin in enzyme kinetics and SAR studies. Ideal as a structurally related negative control in antiplatelet screening where activity depends on precise substitution. ≥98% purity ensures reliable batch‑to‑batch analytical performance.

Molecular Formula C10H8O4
Molecular Weight 192.17 g/mol
CAS No. 485-90-5
Cat. No. B190924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydrangetin
CAS485-90-5
SynonymsHydrangetin
Molecular FormulaC10H8O4
Molecular Weight192.17 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC2=C1OC(=O)C=C2)O
InChIInChI=1S/C10H8O4/c1-13-10-7(11)4-2-6-3-5-8(12)14-9(6)10/h2-5,11H,1H3
InChIKeyHAQWEMHXSIRYBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hydrangetin (CAS 485-90-5) Procurement Guide for Coumarin-Based Antiplatelet Research


Hydrangetin (CAS 485-90-5), also known as 7-hydroxy-8-methoxycoumarin or 8-methoxyumbelliferone, is a naturally occurring coumarin derivative with the molecular formula C10H8O4 and molecular weight 192.17 [1]. This compound belongs to the 7-hydroxycoumarin class and is characterized by a hydroxyl group at the C7 position and a methoxy group at the C8 position on the coumarin skeleton [2]. Hydrangetin has been isolated from various plant sources including Hydrangea macrophylla, Daphne papyracea var. crassiuscula, and Zanthoxylum schinifolium . The compound is functionally related to 7,8-dihydroxycoumarin (daphnetin) and serves as a distinct structural entity among hydroxycoumarins [3].

Why Hydrangetin Cannot Be Replaced by Generic 7-Hydroxycoumarins in Targeted Studies


Within the 7-hydroxycoumarin family, structural analogs such as umbelliferone (7-hydroxycoumarin), scopoletin (6-methoxy-7-hydroxycoumarin), and daphnetin (7,8-dihydroxycoumarin) exhibit markedly different substitution patterns that directly affect their physicochemical properties, enzyme substrate specificity, and biological activity profiles [1]. Hydrangetin features a unique 7-hydroxy-8-methoxy substitution pattern that distinguishes it from the 7-hydroxy-6-methoxy arrangement of scopoletin and the unsubstituted 7-hydroxy framework of umbelliferone . This substitution pattern fundamentally alters the compound's behavior: Hydrangetin serves as a specific substrate for o-dihydroxycoumarin 7-O-glucosyltransferase (EC 2.4.1.104) to form hydrangin, while umbelliferone is converted to skimmin and scopoletin to scopolin by the same enzyme [2]. The 8-methoxy group also modifies lipophilicity, hydrogen bonding capacity, and metabolic stability relative to analogs, making Hydrangetin non-interchangeable with other 7-hydroxycoumarins in studies requiring precise structural definition [3].

Quantitative Differentiation of Hydrangetin: Comparative Evidence Against Structural Analogs


Structural Distinction: Hydrangetin 7-OH/8-OMe Pattern vs. Scopoletin 6-OMe/7-OH Pattern

Hydrangetin possesses a 7-hydroxy-8-methoxy substitution pattern (C10H8O4, MW 192.17) that is structurally distinct from its closely related isomer scopoletin, which features a 6-methoxy-7-hydroxy arrangement (C10H8O4, MW 192.17) . Although both compounds share identical molecular formulas, their substitution positions differ, resulting in divergent enzyme recognition properties: Hydrangetin serves as a substrate for UDP-glucose-dependent glucosyltransferase to yield hydrangin, whereas scopoletin is converted to scopolin by the same enzyme [1]. This positional isomerism alters hydrogen bonding capacity and molecular recognition, which precludes direct functional substitution [2].

Coumarin structure-activity relationship Natural product chemistry Pharmacognosy

Differential Activity: Hydrangetin Lacks Antiplatelet Potency Comparable to Co-Occurring Coumarins

In a bioassay-guided fractionation study of Zanthoxylum schinifolium bark, Hydrangetin was isolated alongside six other coumarins and identified as a known constituent [1]. However, Hydrangetin was not among the seven compounds that demonstrated strong in vitro inhibitory activity against platelet aggregation in this study [2]. The compounds exhibiting strong activity included schinicoumarin, acetoxyaurapten, schininallylol, aurapten, collinin, (-)-acetoxycollinin, and dictamnine [3]. Hydrangetin was characterized as a co-occurring coumarin but did not meet the activity threshold for inclusion in the strongly active fraction [4].

Platelet aggregation inhibition Cardiovascular natural products Bioassay-guided fractionation

Synthetic Accessibility: Hydrangetin Total Synthesis via 4-Acetoxy-2-bromo-5-methoxybenzaldehyde Intermediate

Hydrangetin can be synthesized through a documented route using 4-acetoxy-2-bromo-5-methoxybenzaldehyde as a precursor, following debromination and formylation steps, with subsequent Wittig reaction using methyl (triphenylphosphoranylidene)acetate [1]. This synthetic route was reported by Maes et al. (2007) in a dedicated study titled 'New synthesis of hydrangetin and collinin' [2]. In contrast, many related coumarins such as scopoletin and umbelliferone are more readily available from commercial sources due to established large-scale isolation or alternative synthetic routes [3].

Coumarin synthesis Organic chemistry methodology Natural product total synthesis

Physicochemical Property Profile: LogP and Hydrogen Bonding Capacity of Hydrangetin

Hydrangetin exhibits a calculated LogP value of 1.507 and contains one hydrogen bond donor and four hydrogen bond acceptors . This physicochemical profile differs from umbelliferone (7-hydroxycoumarin), which lacks the 8-methoxy group and consequently has a lower LogP and different hydrogen bonding capacity [1]. The presence of the 8-methoxy group in Hydrangetin increases lipophilicity relative to umbelliferone while maintaining the 7-hydroxy functionality that is essential for hydrogen bonding interactions [2].

Physicochemical characterization Drug-likeness prediction ADME properties

Natural Source Distribution: Hydrangetin Occurrence Across Diverse Plant Species

Hydrangetin has been isolated from multiple phylogenetically diverse plant sources including Hydrangea macrophylla (Hydrangeaceae), Daphne papyracea var. crassiuscula (Thymelaeaceae), Zanthoxylum schinifolium (Rutaceae), and Deutzia setchuenensis (Hydrangeaceae) [1]. This distribution pattern differs from scopoletin, which is more broadly distributed across Solanaceae and Asteraceae families, and from daphnetin, which is primarily associated with Daphne species [2]. The compound's occurrence in Zanthoxylum species aligns with its presence in traditional medicinal formulations where the plant is used [3].

Phytochemistry Natural product isolation Chemotaxonomy

Recommended Research and Industrial Applications for Hydrangetin Based on Comparative Evidence


Structural Reference Standard for 7-Hydroxy-8-Methoxy Coumarin Profiling

Hydrangetin serves as an authenticated reference standard for analytical method development and quality control in phytochemical studies where 7-hydroxy-8-methoxycoumarin identification is required [1]. Its distinct chromatographic and spectroscopic properties (including characteristic UV absorbance and mass fragmentation patterns) enable unambiguous differentiation from positional isomers such as scopoletin [2]. Researchers conducting HPLC, LC-MS, or NMR-based profiling of coumarin-containing plant extracts should procure Hydrangetin as a certified reference material to ensure accurate peak assignment and quantification [3].

Negative Control in Antiplatelet Aggregation Screening Assays

Based on evidence from bioassay-guided fractionation studies where Hydrangetin did not exhibit strong platelet aggregation inhibitory activity despite being co-isolated with active coumarins, this compound is suitable as a structurally related negative control [1]. Researchers evaluating novel antiplatelet agents derived from coumarin scaffolds can employ Hydrangetin to demonstrate that antiplatelet activity is not inherent to all 7-hydroxycoumarin derivatives and is instead dependent on specific substitution patterns [2]. This application is particularly relevant for structure-activity relationship (SAR) studies in cardiovascular drug discovery programs [3].

Substrate for Coumarin Glucosyltransferase Enzymology Studies

Hydrangetin is a recognized substrate for o-dihydroxycoumarin 7-O-glucosyltransferase (EC 2.4.1.104), which catalyzes its conversion to hydrangin (hydrangetin-7-O-β-D-glucoside) [1]. This specific enzyme-substrate relationship distinguishes Hydrangetin from other 7-hydroxycoumarins such as umbelliferone and scopoletin, which yield skimmin and scopolin respectively [2]. Researchers investigating plant secondary metabolism, particularly coumarin glycosylation pathways in Hydrangea or related species, should select Hydrangetin for substrate specificity profiling and enzyme kinetics assays [3].

Synthetic Methodology Development and Process Chemistry

The documented total synthesis of Hydrangetin via 4-acetoxy-2-bromo-5-methoxybenzaldehyde intermediate provides a validated synthetic route for researchers requiring non-natural sources of the compound or analogs [1]. Organic chemistry laboratories developing novel coumarin synthetic methodologies can use Hydrangetin as a benchmark target to validate new reaction conditions or to prepare derivatives for further functionalization [2]. The relatively complex substitution pattern (7-OH/8-OMe) makes Hydrangetin a more challenging synthetic target than simpler coumarins, offering greater methodological validation value [3].

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